4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide
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Overview
Description
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is a complex organic compound that features a benzohydrazide core with a substituted hydroxyalkylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The hydrazone linkage can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzohydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzaldehyde
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzoic acid
- 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzylamine
Uniqueness
4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
90058-75-6 |
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Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide |
InChI |
InChI=1S/C17H27N3O2/c1-13(5-4-11-17(2,3)22)10-12-19-15-8-6-14(7-9-15)16(21)20-18/h6-9,12-13,22H,4-5,10-11,18H2,1-3H3,(H,20,21) |
InChI Key |
HBQOPBBLXNDBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
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